2-[[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid;hydrochloride
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Overview
Description
UK-371804 hydrochloride is a highly potent and selective inhibitor of urokinase-type plasminogen activator. It is a reversible, substrate-competitive inhibitor with a dissociation constant of 10 nanomolar. This compound has excellent selectivity over tissue plasminogen activator, plasmin, Factor IXa, and Factor Xa .
Mechanism of Action
Target of Action
UK-371804 HCl is a highly potent and selective inhibitor of the urokinase-type plasminogen activator (uPA) . The primary target of UK-371804 HCl is uPA, a serine protease that plays a crucial role in tissue remodeling, wound healing, and cell migration .
Mode of Action
UK-371804 HCl interacts with its target, uPA, in a reversible and substrate-competitive manner . It binds to uPA with a Ki value of 10 nM, indicating a high binding affinity . This interaction results in the inhibition of uPA’s enzymatic activity, thereby preventing the conversion of plasminogen to plasmin .
Biochemical Pathways
The inhibition of uPA by UK-371804 HCl affects the plasminogen activation system . This system is responsible for the conversion of plasminogen to plasmin, a serine protease that plays a key role in fibrinolysis and the degradation of various extracellular matrix proteins . By inhibiting uPA, UK-371804 HCl prevents the formation of plasmin, thereby affecting these downstream processes .
Pharmacokinetics
It is noted that when applied topically, uk-371804 hcl effectively penetrates into excisional wounds of experimental pigs This suggests that the compound may have good tissue penetration properties
Result of Action
The inhibition of uPA by UK-371804 HCl leads to a decrease in the formation of plasmin . This can result in reduced degradation of extracellular matrix proteins, potentially affecting processes such as tissue remodeling and cell migration . In a porcine acute excisional wound model, the application of UK-371804 HCl resulted in no adverse effect on wound closure .
Action Environment
It is noted that uk-371804 hcl can effectively penetrate into excisional wounds when applied topically , suggesting that the compound may be stable and effective in a biological environment
Biochemical Analysis
Biochemical Properties
UK-371804 HCl functions as a reversible, substrate-competitive inhibitor of uPA with a high affinity, exhibiting a dissociation constant (Ki) of 10 nM . It demonstrates excellent selectivity over other serine proteases such as tissue plasminogen activator (tPA), plasmin, Factor IXa, and Factor Xa . The compound interacts with the active site of uPA, effectively blocking its enzymatic activity and preventing the conversion of plasminogen to plasmin, a key step in the fibrinolytic pathway .
Cellular Effects
UK-371804 HCl has been shown to influence various cellular processes, particularly those related to wound healing and tissue remodeling. In vitro studies have demonstrated that UK-371804 HCl can inhibit uPA activity in human chronic wound fluid, with an IC50 of 0.89 µM . This inhibition leads to reduced plasmin activity, which in turn affects cell migration, extracellular matrix degradation, and angiogenesis . Additionally, UK-371804 HCl has been observed to penetrate excisional wounds in experimental pigs without adversely affecting wound closure .
Molecular Mechanism
At the molecular level, UK-371804 HCl exerts its effects by binding to the active site of uPA, thereby preventing the binding and cleavage of its natural substrate, plasminogen . This inhibition is highly selective, with UK-371804 HCl showing a 4000-fold selectivity over tPA and a 2700-fold selectivity over plasmin . The compound’s reversible and substrate-competitive nature allows it to effectively modulate uPA activity without permanently inactivating the enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, UK-371804 HCl has demonstrated stability and sustained activity over time. When applied topically to excisional wounds in pigs, the compound effectively penetrated the tissue and maintained its inhibitory effects on uPA activity without causing adverse effects on wound healing . Long-term studies have shown that UK-371804 HCl can consistently inhibit uPA activity in the presence of tissue proteins, suggesting its potential for prolonged therapeutic use .
Dosage Effects in Animal Models
In animal models, the effects of UK-371804 HCl vary with dosage. Studies have shown that a concentration of 10 mg/mL is effective in inhibiting uPA activity in pig wound models . Higher doses may lead to increased inhibition of uPA, but the potential for toxic or adverse effects at very high doses has not been extensively studied . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential risks.
Metabolic Pathways
UK-371804 HCl is involved in the fibrinolytic pathway, where it inhibits the conversion of plasminogen to plasmin by uPA . This inhibition affects downstream processes such as fibrin degradation, cell migration, and tissue remodeling . The compound’s interaction with uPA and its selectivity over other serine proteases ensure that its effects are targeted and specific .
Transport and Distribution
Within cells and tissues, UK-371804 HCl is transported and distributed effectively, particularly when applied topically . The compound’s ability to penetrate excisional wounds and inhibit uPA activity in the presence of tissue proteins highlights its potential for localized therapeutic applications
Subcellular Localization
The subcellular localization of UK-371804 HCl is primarily associated with its target enzyme, uPA By binding to the active site of uPA, the compound exerts its inhibitory effects at the site of enzyme activity
Preparation Methods
The synthesis of UK-371804 hydrochloride involves multiple steps, starting with the preparation of the core structure, which includes the isoquinoline and sulfonyl groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity .
Chemical Reactions Analysis
UK-371804 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Scientific Research Applications
UK-371804 hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of urokinase-type plasminogen activator.
Biology: It is used to investigate the role of urokinase-type plasminogen activator in various biological processes, including cell migration and tissue remodeling.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, where urokinase-type plasminogen activator is implicated in tumor invasion and metastasis.
Industry: It is used in the development of new drugs and therapeutic agents targeting urokinase-type plasminogen activator
Comparison with Similar Compounds
UK-371804 hydrochloride is unique in its high potency and selectivity for urokinase-type plasminogen activator. Similar compounds include:
UK-356618: Another inhibitor of urokinase-type plasminogen activator with a different chemical structure.
UK-5099: A compound with similar inhibitory activity but different selectivity profiles.
UK-383367: A related compound with distinct pharmacokinetic properties.
Properties
IUPAC Name |
2-[[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O4S.ClH/c1-14(2,12(21)22)20-25(23,24)7-3-4-8-9(5-7)11(19-13(16)17)18-6-10(8)15;/h3-6,20H,1-2H3,(H,21,22)(H4,16,17,18,19);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBFETAFRGVODB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C(=CN=C2N=C(N)N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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